3-Ethoxy-4-hydroxy-5-iodobenzonitrile
Overview
Description
3-Ethoxy-4-hydroxy-5-iodobenzonitrile is a chemical compound with the molecular formula C9H8INO2. It has gained significant attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Ethoxy-4-hydroxy-5-iodobenzonitrile involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound either in-stock or on a backordered basis, ensuring a steady supply for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-hydroxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Ethoxy-4-hydroxy-5-iodobenzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 3-Ethoxy-4-hydroxy-5-iodobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in coupling reactions, the compound participates in oxidative addition and transmetalation processes with palladium catalysts, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzonitrile: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-Hydroxy-5-iodobenzonitrile: Lacks the ethoxy group, which may influence its solubility and chemical properties.
Uniqueness
3-Ethoxy-4-hydroxy-5-iodobenzonitrile is unique due to the presence of both ethoxy and iodine substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethoxy-4-hydroxy-5-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSLDCBERYFMQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286625 | |
Record name | 3-Ethoxy-4-hydroxy-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330462-58-3 | |
Record name | 3-Ethoxy-4-hydroxy-5-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330462-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-hydroxy-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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